1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
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Overview
Description
1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is a chemical compound that features a boronic ester group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of complex molecules.
Mechanism of Action
- This compound likely interacts with specific molecular targets within cells. Unfortunately, I couldn’t find specific information on its primary targets. However, boron-containing compounds like this one are often used in drug design due to their diverse applications, including enzyme inhibition and ligand-based therapies .
- Without specific data, I can’t pinpoint the exact pathways affected. However, boron compounds have been studied for their potential in cancer treatment and other diseases. They may impact pathways related to cell growth, apoptosis, or oxidative stress .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been used as intermediates in carbon-carbon coupling and carbon heterocoupling reactions . They have also been used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 3-fluoro-4-bromophenyl ethanone, is prepared by brominating 3-fluoroacetophenone.
Borylation: The brominated compound is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This step introduces the boronic ester group to the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The boronic ester group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Scientific Research Applications
1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other therapeutic agents.
Materials Science: The compound is used in the preparation of advanced materials, including polymers and organic electronic devices.
Chemical Biology: It is employed in the study of biological pathways and the development of molecular probes.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol: This compound has a similar structure but with a hydroxyl group instead of a carbonyl group.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic ester derivative with a different functional group.
Uniqueness
1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is unique due to its combination of a boronic ester group and a carbonyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of complex molecules and advanced materials.
Properties
CAS No. |
1807685-51-3 |
---|---|
Molecular Formula |
C14H18BFO3 |
Molecular Weight |
264.1 |
Purity |
95 |
Origin of Product |
United States |
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